molecular formula C16H28O2 B13417899 ethyl (4E,10Z)-tetradeca-4,10-dienoate

ethyl (4E,10Z)-tetradeca-4,10-dienoate

Cat. No.: B13417899
M. Wt: 252.39 g/mol
InChI Key: XEXAGQPDJKPIIM-NQFDUOLLSA-N
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Description

Ethyl (4E,10Z)-tetradeca-4,10-dienoate is a high-purity synthetic compound of significant interest in semiochemical research. While specific studies on this exact ester are not cited here, its structural analogs, such as (E,Z)-tetradeca-4,10-dienyl acetate, are well-characterized insect pheromones . This suggests its primary research value lies in exploring insect communication, behavior manipulation, and developing sustainable pest management strategies. The compound is believed to function by mimicking naturally occurring pheromones, disrupting mating patterns, and preventing successful reproduction in target insect species . Supplied with a guaranteed purity of >95% to ensure experimental consistency and reproducibility, this ester is an essential tool for entomologists and chemical ecologists. It is ideal for fundamental studies on olfactory reception and for field studies assessing the efficacy of mating disruption as a targeted biocontrol method. All research should be conducted in accordance with relevant safety guidelines. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

ethyl (4E,10Z)-tetradeca-4,10-dienoate

InChI

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h6-7,12-13H,3-5,8-11,14-15H2,1-2H3/b7-6-,13-12+

InChI Key

XEXAGQPDJKPIIM-NQFDUOLLSA-N

Isomeric SMILES

CCC/C=C\CCCC/C=C/CCC(=O)OCC

Canonical SMILES

CCCC=CCCCCC=CCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E,10Z)-tetradeca-4,10-dienoate typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired double bonds . Another approach is the Claisen rearrangement, which is a thermal reaction that rearranges allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The starting materials, such as 5-bromopentan-1-ol, are reacted with acrolein in a Grignard reaction to form key intermediates. These intermediates undergo further reactions, including oxidation and Wittig reactions, to yield the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of saturated esters or alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated esters and alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (4E,10Z)-tetradeca-4,10-dienoate in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or mating . The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ester Derivatives

Ethyl (4E,10Z)-tetradeca-4,10-dienoate vs. (4E,10Z)-Tetradeca-4,10-dienyl Acetate
Property This compound (4E,10Z)-Tetradeca-4,10-dienyl Acetate
Ester Group Ethyl (-OCO₂C₂H₅) Acetyl (-OCO₂CH₃)
Molecular Formula C₁₆H₂₆O₂ C₁₆H₂₆O₂
Synthesis Method Titanium(IV) chloride-mediated coupling Li/NH₃ reduction followed by acetylation
Biological Role Not explicitly stated Sex pheromone of Phyllonorycter ringoniella
Volatility Likely lower than acetate due to longer alkyl chain Higher volatility, enhancing pheromone dispersal

Comparison with Polyunsaturated Analogs

The trienoic acid derivative (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid (identified in Bacillus velezensis metabolites) shares conjugated double bonds but differs in functional groups (carboxylic acid vs. ester) and chain length .

Property This compound (2E,6E,10Z)-Trienoic Acid Derivative
Functional Groups Ester Carboxylic acid, hydroxyl, methyl
Bioactivity Underexplored Antifungal, bioactive in microbial interactions
Solubility Lipophilic (ester group) Amphiphilic (acid + hydroxyl groups)

Key Insight: The trienoic acid’s polar groups enhance solubility in aqueous environments, broadening its biological applicability compared to the lipophilic ethyl ester .

Isomer-Specific Stability and Activity

The E,Z configuration in this compound is critical for mimicking natural pheromones. Studies on analogous compounds show that deviations in double-bond geometry (e.g., 4E,10E or 4Z,10Z) significantly reduce bioactivity, as seen in pheromone receptor binding assays .

Biological Activity

Ethyl (4E,10Z)-tetradeca-4,10-dienoate, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is a polyunsaturated fatty acid derivative characterized by two double bonds located at the 4th and 10th carbon positions. The molecular formula is C14_{14}H24_{24}O2_2, and its synthesis typically involves reactions like Wittig olefination or enyne-epoxide reductive coupling.

Synthesis Overview:

  • Starting Materials: Commonly derived from fatty acids or esters.
  • Key Reactions:
    • Wittig reactions to form the diene structure.
    • Nickel-catalyzed coupling methods to enhance yield and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential therapeutic role in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects
A study involving mice subjected to lipopolysaccharide (LPS) induced inflammation showed that treatment with this compound led to a significant decrease in paw edema and systemic inflammation markers compared to control groups.

The biological activities of this compound can be attributed to its structural features:

  • Polyunsaturation: Enhances interaction with biological membranes.
  • Functional Groups: The ester group may facilitate interactions with cellular receptors involved in inflammation and immune response.

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